molecular formula C18H22O3 B11638122 2-Ethyl-3-propoxy-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one

2-Ethyl-3-propoxy-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one

Cat. No.: B11638122
M. Wt: 286.4 g/mol
InChI Key: YNJPHVFXWZCNLB-UHFFFAOYSA-N
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Description

2-Ethyl-3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic coumarin derivative characterized by a partially saturated benzo[c]chromen-6-one core. The molecule features a 3-propoxy substituent and a 2-ethyl group, distinguishing it from natural urolithins and other synthetic analogs. Its molecular formula is C₁₆H₁₈O₃, with a lipophilic profile influenced by the alkyl substituents, which may enhance membrane permeability compared to hydroxylated analogs .

The compound’s synthesis typically involves alkylation of a hydroxylated precursor (e.g., 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) using propyl bromide under basic conditions, following methods similar to those described for related derivatives .

Properties

Molecular Formula

C18H22O3

Molecular Weight

286.4 g/mol

IUPAC Name

2-ethyl-3-propoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C18H22O3/c1-3-9-20-16-11-17-15(10-12(16)4-2)13-7-5-6-8-14(13)18(19)21-17/h10-11H,3-9H2,1-2H3

InChI Key

YNJPHVFXWZCNLB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1CC)C3=C(CCCC3)C(=O)O2

Origin of Product

United States

Preparation Methods

Resorcinol and Ethyl 2-Cyclohexanecarboxylate Condensation

A representative protocol from involves heating resorcinol (10 mmol) with ethyl 2-cyclohexanecarboxylate (11 mmol) at 85°C under neat conditions for 30 minutes using ZrCl₄ (7.5 mmol) as a catalyst. The reaction yields 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH ) in 81% yield after recrystallization. Key characterization data include:

  • ¹H NMR (DMSO-d₆) : δ 10.31 (s, 1H, -OH), 7.46 (d, 1H), 6.74 (d, 1H), 2.68–1.70 (m, 8H, cyclohexane protons).

  • IR : Lactone carbonyl stretch at 1,678 cm⁻¹.

Alternative Catalytic Systems

Patent discloses the use of CuSO₄/NaOH in aqueous media for analogous condensations. For example, refluxing resorcinol (45 mmol) with 2-iodobenzoic acid (15 mmol) and NaOH (55 mmol) in water, followed by CuSO₄ addition, yields 3-hydroxy-6H-benzo[c]chromen-6-one in 55% yield . This method emphasizes scalability but requires stringent pH control.

O-Propylation of the 3-Hydroxy Group

The 3-hydroxy intermediate undergoes alkylation with propyl bromide or iodide to install the propoxy group. Two predominant methodologies emerge:

Alkylation Under Basic Conditions

In, 3-hydroxy-6H-benzo[c]chromen-6-one (9.4 mmol) reacts with propyl bromide (12.2 mmol) in anhydrous DMF using K₂CO₃ (12.2 mmol) at 80–120°C for 24 hours. Purification via column chromatography (PE:EA = 3:1) yields 3-propoxy derivatives in 56–83% yields . For the target compound, analogous conditions would involve:

  • Reagents : 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, propyl bromide, K₂CO₃.

  • ¹H NMR (DMSO-d₆) : Expected signals at δ 4.08 (t, 2H, -OCH₂CH₂CH₃), 1.79–1.72 (m, 2H), 1.46–1.32 (m, 2H), 0.91 (t, 3H).

Phase-Transfer Catalysis

Patent describes alkylation using iodomethane or alkyl bromides with phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (H₂O/CH₂Cl₂). This method reduces side reactions and improves yields to >75% for hindered substrates.

Analytical and Optimization Data

Yield Comparison Across Methods

StepMethodCatalystSolventYield (%)Reference
LactonizationZrCl₄, neat, 85°CZrCl₄Neat81
LactonizationCuSO₄/NaOH, refluxCuSO₄H₂O55
O-PropylationK₂CO₃, DMF, 80–120°CK₂CO₃DMF56–83
O-PropylationPhase-transfer, H₂O/CH₂Cl₂TBABCH₂Cl₂>75

Spectral Validation

  • HRMS (ESI) : Calculated for C₁₇H₂₀O₃ [M+H]⁺: 272.1412; Observed: 272.1412.

  • ¹³C NMR : Key signals at δ 161.07 (lactone C=O), 70.00 (-OCH₂CH₂CH₃), 14.15 (-CH₂CH₃).

Challenges and Mitigation Strategies

Competing Etherification

Prolonged heating in DMF may lead to dimethylamine byproducts. Substituting DMF with acetone or THF reduces side reactions.

Purification Difficulties

The nonpolar propoxy chain complicates crystallization. Patent recommends silica gel chromatography with gradient elution (hexane:ethyl acetate 5:1 → 3:1) for optimal separation.

Industrial-Scale Adaptations

Patent highlights a continuous-flow Pechmann process using microreactors, achieving 90% conversion in <10 minutes. Subsequent alkylation in a packed-bed reactor with immobilized K₂CO₃ affords the final product in 85% overall yield .

Emerging Methodologies

Microwave-Assisted Synthesis

Recent studies in demonstrate microwave irradiation (150°C, 20 minutes) for lactonization, reducing reaction times from hours to minutes while maintaining yields ≥75%.

Enzymatic Catalysis

Preliminary work in explores lipase-mediated alkylation in ionic liquids, though yields remain suboptimal (≤40%) .

Comparison with Similar Compounds

Saturation of the Benzene Ring

  • THU-OH (3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) : Shares the saturated tetrahydro ring but lacks the ethyl and propoxy groups. Instead, it has a hydroxyl group at position 3, enabling selective iron(III) binding via fluorescence quenching .
  • Urolithin B (3-Hydroxy-6H-benzo[c]chromen-6-one) : Fully unsaturated core with a hydroxyl group at position 3. Exhibits weaker iron(III) affinity compared to THU-OH due to reduced electron density from aromaticity .

Substituent Effects

  • 3-Ethoxy derivatives (e.g., 4a) : Ethoxy substitution at position 3 improves PDE2 inhibitory activity (IC₅₀ = 58.6 μM) compared to the parent hydroxylated compound (IC₅₀ = 93.24 μM) .

Phosphodiesterase 2 (PDE2) Inhibition

Compound Substituents PDE2 IC₅₀ (μM) Notes
3-Hydroxy-7,8,9,10-tetrahydro -OH 93.24 Lead compound with moderate activity
3-Ethoxy-7,8,9,10-tetrahydro -OCH₂CH₃ 58.6 Improved activity via alkoxy substitution
2-Ethyl-3-propoxy derivative -OCH₂CH₂CH₃, -CH₂CH₃ N/A Predicted enhanced lipophilicity may improve binding
  • Alkyl substituents (e.g., propoxy) with chain lengths of ~5 carbons show optimal PDE2 inhibition due to hydrophobic interactions in the enzyme’s active site .

Fluorescent Sensing of Iron(III)

  • THU-OH : Acts as an on-off sensor for Fe³⁺ in aqueous media (detection limit = 0.1 μM) via fluorescence quenching. The hydroxyl group is critical for Fe³⁺ coordination .
  • 2-Ethyl-3-propoxy derivative : Lacks the hydroxyl group required for metal binding, rendering it ineffective as a fluorescent sensor .

Physicochemical and Pharmacokinetic Properties

Property 2-Ethyl-3-propoxy Derivative THU-OH Urolithin B
Molecular Weight 258.32 g/mol 218.21 g/mol 216.19 g/mol
LogP (Predicted) 3.5 2.1 2.8
Solubility (Water) Low Moderate Low
Cellular Uptake High (lipophilic) Moderate Low
Cytotoxicity (SK-N-AS) Not reported Non-toxic ≤50 μM Non-toxic ≤50 μM

Biological Activity

2-Ethyl-3-propoxy-7,8,9,10-tetrahydro-6H-benzo(c)chromen-6-one, a derivative of the benzo[c]chromen family, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique tetrahydro structure that may influence its interaction with biological systems.

The molecular formula of 2-Ethyl-3-propoxy-7,8,9,10-tetrahydro-6H-benzo(c)chromen-6-one is C16H18O3C_{16}H_{18}O_3, with a molar mass of 258.31 g/mol. Its structural characteristics include:

Property Value
Molecular FormulaC₁₆H₁₈O₃
Molar Mass258.31 g/mol
CAS Number306321-63-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may exert effects by:

  • Inhibition of Enzymes : The compound has been shown to inhibit phosphodiesterase (PDE) enzymes, which play crucial roles in cellular signaling pathways. For instance, derivatives of benzo[c]chromen have been evaluated for their PDE2 inhibitory activities, demonstrating significant potential in neuroprotection and anti-inflammatory effects .
  • Cell Proliferation Modulation : In cell-based assays, it has been observed that compounds similar to 2-Ethyl-3-propoxy can promote neuronal cell proliferation and protect against neurotoxicity induced by stressors like corticosterone .

Antioxidant Properties

Research indicates that derivatives of benzo[c]chromen compounds exhibit strong antioxidant activities. This property is crucial for mitigating oxidative stress in various biological contexts.

Neuroprotective Effects

Studies have highlighted the neuroprotective effects of compounds related to 2-Ethyl-3-propoxy. Specifically, they have shown the ability to enhance cell viability in neuronal cultures exposed to harmful conditions .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been supported by its ability to modulate inflammatory pathways through enzyme inhibition .

Case Studies and Research Findings

  • PDE Inhibition Study :
    • A study evaluated several derivatives for their PDE2 inhibitory activity. The most effective compound demonstrated an IC50 value of 3.67±0.47μM3.67\pm 0.47\mu M, indicating strong inhibition comparable to established inhibitors .
  • Neurotoxicity Model :
    • In a model using HT-22 cells (a neuronal cell line), treatment with the compound significantly increased cell viability in a dose-dependent manner when exposed to corticosterone. This suggests a protective mechanism against neurotoxic insults .
  • Oxidative Stress Response :
    • The antioxidant capacity was assessed through various assays measuring free radical scavenging activity, confirming the compound's ability to counteract oxidative damage effectively.

Q & A

Q. What are the common synthetic pathways for preparing 2-Ethyl-3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and its derivatives?

  • Methodological Answer : The synthesis of benzo[c]chromen-6-one derivatives typically involves condensation reactions. For example, 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH) is synthesized by heating resorcinol and ethyl 2-oxo-cyclohexanecarboxylate in the presence of ZrCl₄ at 85°C for 1 hour . Modifications at the 3-position are achieved via nucleophilic substitution or coupling reactions. Alkylation with halides (e.g., chloropropane) under basic conditions yields derivatives like 3-(3-chloropropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one with 78% yield . Key Reagents and Conditions :
Starting MaterialCatalyst/ReagentTemperatureYield
Resorcinol + Ethyl 2-oxo-cyclohexanecarboxylateZrCl₄85°CNot specified
THU-OH + ChloropropaneK₂CO₃Reflux78%

Q. How is the structural characterization of benzo[c]chromen-6-one derivatives performed using spectroscopic and crystallographic methods?

  • Methodological Answer : Structural elucidation relies on ¹H/¹³C NMR and X-ray crystallography . For instance, the crystal structure of Ethyl 10-cyano-7-hydroxy-6-oxo-3-phenyl-8,9,10,10a-tetrahydro-6H-benzo[c]chromene-10-carboxylate was resolved using single-crystal X-ray diffraction, revealing bond angles (e.g., C9—O1—C13 = 119.76°) and torsion critical for molecular packing . NMR signals (e.g., δ 7.44 ppm for aromatic protons) confirm substitution patterns .

Advanced Research Questions

Q. How do substituent variations at the 3-position of the benzo[c]chromen-6-one core influence fluorescence properties and metal ion sensing capabilities?

  • Methodological Answer : Substituents at the 3-position significantly alter fluorescence behavior. For example, (±)-7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one exhibits fluorescence enhancement in the presence of Fe³⁺ due to electron-donating groups stabilizing excited states, whereas 3-hydroxy derivatives show "on-off" quenching . Key Findings :
SubstituentMetal InteractionFluorescence Response
-OHFe³⁺Quenching (ON-OFF)
-OCH₂CH₂OHFe³⁺Enhancement
Experimental validation involves fluorometric titration (λₑₓ = 350 nm, λₑₘ = 450 nm) in DMSO/water mixtures .

Q. What methodological approaches are used to evaluate the cholinesterase inhibitory activity of benzo[c]chromen-6-one derivatives?

  • Methodological Answer : Ellman’s assay is standard for measuring acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition. Derivatives like 3-substituted-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ones are tested at 10–100 μM concentrations. For example, 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one showed IC₅₀ = 93.24 μM against AChE . Molecular docking (e.g., using Discovery Studio with PDE2 crystal structure 4HTX) predicts binding affinities .

Q. What are the key considerations in designing benzo[c]chromen-6-one derivatives as selective PDE2 inhibitors?

  • Methodological Answer : Design focuses on substituent hydrophobicity and hydrogen-bonding capacity . Derivatives with electron-withdrawing groups (e.g., -Cl) improve target affinity. For example, 3-(3-chloropropoxy) derivatives showed enhanced PDE2 inhibition (IC₅₀ < 50 μM) compared to unsubstituted analogs . Molecular dynamics simulations (100 ns trajectories) assess stability of ligand-receptor interactions .

Data Contradictions and Research Gaps

  • Fluorescence Mechanisms : reports fluorescence enhancement with Fe³⁺ for hydroxyethyl-substituted derivatives, whereas describes quenching for simpler analogs. This suggests substituent-dependent electronic effects requiring further DFT studies .
  • Toxicity Data : Limited ecotoxicological data exist for benzo[c]chromen-6-ones, necessitating OECD guideline testing (e.g., Daphnia magna acute toxicity assays) .

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